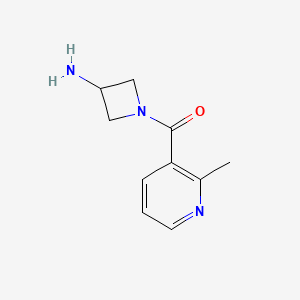

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine

CAS No.: 1513232-58-0

Cat. No.: VC2977795

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1513232-58-0 |

|---|---|

| Molecular Formula | C10H13N3O |

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (3-aminoazetidin-1-yl)-(2-methylpyridin-3-yl)methanone |

| Standard InChI | InChI=1S/C10H13N3O/c1-7-9(3-2-4-12-7)10(14)13-5-8(11)6-13/h2-4,8H,5-6,11H2,1H3 |

| Standard InChI Key | IWEHPXHJFJYWMC-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=N1)C(=O)N2CC(C2)N |

| Canonical SMILES | CC1=C(C=CC=N1)C(=O)N2CC(C2)N |

Introduction

Chemical Structure and Properties

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine (PubChem CID: 80078262) is a heterocyclic compound with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol. The structure features a four-membered azetidine ring with an amino group at the 3-position, connected to a 2-methylpyridine group via a carbonyl linkage. This compound is also known by its IUPAC name (3-aminoazetidin-1-yl)-(2-methylpyridin-3-yl)methanone .

The molecule contains several key functional groups: a primary amine, a carbonyl group, a pyridine ring, and a methyl substituent on the pyridine ring. These functional moieties contribute to its chemical reactivity, solubility characteristics, and potential for biological interactions.

Table 1: Physicochemical Properties of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N₃O |

| Molecular Weight | 191.23 g/mol |

| XLogP3-AA | -0.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 59.2 Ų |

| Heavy Atom Count | 14 |

| Complexity | 225 |

The compound's relatively low lipophilicity (XLogP3-AA = -0.4) and moderate polar surface area suggest favorable aqueous solubility while maintaining the potential for membrane permeability . These characteristics make it a promising candidate for drug development, as they align with Lipinski's Rule of Five criteria for orally active compounds.

Synthesis Methods

The synthesis of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine can be achieved through several synthetic routes, with the most efficient approaches involving the formation of the azetidine-3-amine core followed by acylation with the appropriate pyridine derivative.

Azetidine-3-amine Core Synthesis

A key starting point for synthesis is the preparation of the azetidine-3-amine scaffold. According to Wang and Duncton's research, a straightforward approach involves the nucleophilic displacement of a leaving group from a suitable azetidine precursor .

Table 2: Synthesis Reagents and Conditions for Azetidine-3-amine Core

The first approach utilizes 1-benzhydrylazetidin-3-yl methanesulfonate (1), which undergoes nucleophilic displacement with ammonia to form 1-benzhydrylazetidin-3-amine. This intermediate can then be deprotected to yield azetidin-3-amine . The reaction proceeds efficiently in acetonitrile at elevated temperatures, typically yielding the desired product in moderate to good yields.

An alternative approach involves converting N-protected azetidin-3-ol to its mesylate, followed by displacement with azide and subsequent reduction to provide the protected azetidin-3-amine .

Acylation with 2-Methylpyridine-3-carboxylic Acid

Once the azetidine-3-amine core is secured, the target compound can be obtained through an amide coupling reaction with 2-methylpyridine-3-carboxylic acid. This step typically employs standard peptide coupling reagents such as HATU, EDC/HOBt, or similar coupling agents under mild conditions.

The general reaction scheme involves:

-

Activation of 2-methylpyridine-3-carboxylic acid with a coupling reagent

-

Nucleophilic attack by the nitrogen of azetidin-3-amine

-

Formation of the amide bond to yield 1-(2-methylpyridine-3-carbonyl)azetidin-3-amine

This synthetic approach offers flexibility for introducing structural variations and is amenable to both small-scale synthesis and potential scale-up for larger production.

Biological Activity and Applications

While specific biological activity data for 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is limited in current literature, its structural features suggest several potential therapeutic applications. The azetidine motif is considered a privileged structure in medicinal chemistry and is present in various pharmaceuticals, including antibiotics, kinase inhibitors, and other bioactive compounds .

The compound's combination of a rigid azetidine ring with a pyridine moiety creates a unique three-dimensional shape that could potentially allow for selective binding to biological targets. The presence of both hydrogen bond donors (NH₂) and acceptors (C=O, pyridine N) enhances its potential for specific interactions with receptor binding sites.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is crucial for optimizing its potential biological effects. Several structural features may influence its activity:

-

The azetidine ring provides conformational rigidity, potentially enhancing binding affinity to target proteins compared to more flexible acyclic analogs .

-

The primary amine at the 3-position of the azetidine offers a site for hydrogen bonding interactions with target proteins and presents an opportunity for further derivatization to optimize potency and selectivity.

-

The 2-methyl substituent on the pyridine ring may influence the electronic properties of the aromatic system and affect binding orientation within target protein pockets.

-

The carbonyl linker establishes a rigid connection between the azetidine and pyridine moieties, maintaining a specific spatial arrangement that could be critical for biological activity.

Modifications to these structural elements could potentially yield analogs with enhanced potency, selectivity, or pharmacokinetic properties. For example, substitution at the primary amine position with various alkyl or aryl groups could modulate binding affinity and target selectivity.

Research Applications

1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine has potential applications across several research domains:

Medicinal Chemistry

The compound serves as a valuable scaffold for medicinal chemistry exploration due to its distinctive structural features. The azetidine-3-amine core provides multiple points for derivatization, allowing for systematic exploration of structure-activity relationships. The Wang and Duncton research emphasized that azetidine-containing compounds can lead to improved pharmacokinetic or toxicity profiles compared to their acyclic counterparts .

Chemical Biology

As a small molecule with defined three-dimensional structure and functional groups capable of specific interactions, 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine could serve as a probe for investigating biological systems. Its potential binding to histamine H3 receptors or other targets makes it a candidate for developing chemical tools to study receptor function and cellular signaling pathways.

Fragment-Based Drug Design

With its relatively low molecular weight and distinct pharmacophoric elements, the compound could function as a fragment for fragment-based drug discovery approaches. Its structural features could be incorporated into larger molecules designed to interact with specific biological targets.

Synthesis Optimization and Scale-Up Considerations

For research applications requiring larger quantities of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine, optimization of the synthetic route becomes essential. Several factors deserve consideration:

Alternative Synthetic Routes

While the displacement of mesylate by ammonia provides a direct route to azetidin-3-amine derivatives, alternative approaches may offer advantages for specific applications. For instance, patent literature describes methods for preparing N-protected azetidin-3-amines through different routes, including:

-

Reduction of N-protected azetidin-3-one oximes or imines

-

Reductive amination of azetidin-3-one derivatives

-

Ring-closing reactions of appropriately functionalized precursors

The optimal synthetic route would depend on factors such as availability of starting materials, scale of production, and specific structural requirements.

Purification Strategies

Efficient purification of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine is crucial for obtaining high-purity material for biological testing. According to Wang and Duncton's methodology, column chromatography is effective for purifying similar azetidine derivatives . For larger-scale production, crystallization conditions could be developed to avoid chromatographic purification.

Future Research Directions

Research on 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine and related compounds continues to evolve across multiple domains. Several promising directions for future investigation include:

Expanded Biological Evaluation

Comprehensive screening against diverse biological targets would help establish the compound's full pharmacological profile. Particular emphasis on histamine receptor subtypes, kinases, and helminth-related targets would be valuable based on structural similarities to compounds with established activity in these areas .

Structural Modifications

Systematic modification of the 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine scaffold could yield valuable SAR data and potentially compounds with enhanced properties. Specific modifications worth exploring include:

-

Substitution at the primary amine position

-

Variation of the 2-methyl group on the pyridine ring

-

Introduction of substituents at different positions of the pyridine ring

-

Replacement of the carbonyl linker with alternative functional groups

-

Construction of conformationally restricted analogs

Computational Studies

Molecular modeling studies could provide insights into the three-dimensional structure of 1-(2-Methylpyridine-3-carbonyl)azetidin-3-amine and its potential interactions with biological targets. Such studies could guide further structural optimization and help identify the most promising applications for this compound class.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume